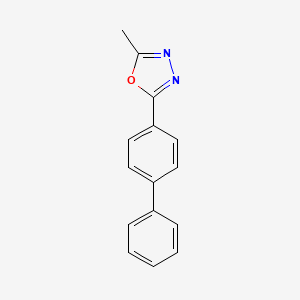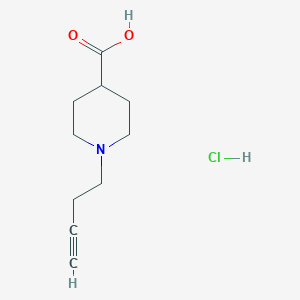
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of benzoic acid and is synthesized through a multi-step process.
作用機序
The mechanism of action of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various biological processes. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has been found to inhibit the activity of bacterial and fungal enzymes, which is why it has potential as an antibiotic and antifungal agent. It has also been found to inhibit the activity of enzymes involved in cancer cell growth and the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta plaques. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has also been found to have antioxidant properties, which could make it useful in the treatment of various diseases.
実験室実験の利点と制限
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has a number of advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been found to have low toxicity, which makes it safe to use in lab experiments. However, Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life, which means that it may not be effective in long-term experiments.
将来の方向性
There are a number of future directions for research on Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride. One area of research could focus on the development of new antibiotics based on Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride. Another area of research could focus on the use of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride in the treatment of Alzheimer's disease. Additionally, more research could be done to understand the mechanism of action of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride and its potential applications in other fields.
合成法
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. This is then reacted with 2-amino-1,1-difluoroethanol to produce methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate. Finally, this compound is reacted with hydrochloric acid to produce Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride hydrochloride.
科学的研究の応用
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial and antifungal properties and has been used in the development of new antibiotics. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-7-5-8(10(15)16-2)3-4-9(7)17-11(12,13)6-14;/h3-5H,6,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFMXZZUSAYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)








